Bienvenue dans la boutique en ligne BenchChem!

8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

15-PGDH Inhibition Prostaglandin Metabolism Enzyme Assay

The compound 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 941937-35-5) is a synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C17H29N5O3 and a molecular weight of 351.45 g/mol. It features a 7-(2-hydroxypropyl) substituent and an 8-((2-ethylhexyl)amino) moiety, distinguishing it from simpler methylxanthines like theophylline or proxyphylline.

Molecular Formula C17H29N5O3
Molecular Weight 351.451
CAS No. 941937-35-5
Cat. No. B2840581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS941937-35-5
Molecular FormulaC17H29N5O3
Molecular Weight351.451
Structural Identifiers
SMILESCCCCC(CC)CNC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C
InChIInChI=1S/C17H29N5O3/c1-5-7-8-12(6-2)9-18-16-19-14-13(22(16)10-11(3)23)15(24)20-17(25)21(14)4/h11-12,23H,5-10H2,1-4H3,(H,18,19)(H,20,24,25)
InChIKeyVEPNMRYQAJBKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: A Differentiating Procurement Guide for Purine-2,6-Dione Research Chemicals


The compound 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 941937-35-5) is a synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C17H29N5O3 and a molecular weight of 351.45 g/mol [1]. It features a 7-(2-hydroxypropyl) substituent and an 8-((2-ethylhexyl)amino) moiety, distinguishing it from simpler methylxanthines like theophylline or proxyphylline [2]. This compound is primarily supplied as a research tool for studying enzyme inhibition, adenosine receptor binding, and xanthine-based structure-activity relationships (SAR) [3]. The presence of the 2-ethylhexylamino group introduces enhanced lipophilicity (cLogP) and steric bulk compared to shorter-chain or unsubstituted amino analogs, which may translate into differential target engagement and pharmacokinetic behavior in preclinical models [4].

Why Generic 8-Amino-Xanthine Substitution Fails for 941937-35-5: Evidence of Target-Specific Differentiation


8-Amino-xanthine derivatives are a broad class with diverse pharmacological profiles, including adenosine receptor antagonism, phosphodiesterase inhibition, and diuretic activity, but small structural changes drastically alter selectivity and potency [1]. For example, the unsubstituted 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6-dione (proxyphylline analog) lacks the 8-amino substituent and is primarily a bronchodilator, while the 8-((2-ethylhexyl)amino) group in 941937-35-5 confers a distinct inhibitory profile against 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC50 of 219 nM [2]. This target is not engaged by simple methylxanthines such as caffeine or theophylline. Additionally, the 2-ethylhexyl chain significantly increases lipophilicity compared to methyl, ethyl, or propyl analogs, which is known to affect membrane permeability and metabolic stability [3]. Therefore, substituting 941937-35-5 with a generic 8-amino-xanthine or a simpler 7-(2-hydroxypropyl)-xanthine would result in loss of 15-PGDH inhibitory activity and altered pharmacokinetic properties, compromising experimental reproducibility in prostaglandin metabolism research.

Quantitative Performance Benchmarks for 941937-35-5 vs. Closest Structural Analogs and In-Class Alternatives


15-PGDH Inhibition Potency: 941937-35-5 vs. SW033291 (Reference Inhibitor)

In a direct fluorescence-based enzymatic assay using recombinant human 15-PGDH expressed in E. coli, 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione demonstrated an IC50 of 219 nM [1]. This is approximately 12-fold less potent than the reference 15-PGDH inhibitor SW033291 (IC50 ~18 nM in comparable assays [2]), but over 20-fold more potent than the unsubstituted parent compound 7-(2-hydroxypropyl)-3-methylxanthine, which shows no measurable inhibition at concentrations up to 10 µM [3]. The presence of the 8-((2-ethylhexyl)amino) substituent is therefore essential for 15-PGDH engagement.

15-PGDH Inhibition Prostaglandin Metabolism Enzyme Assay

Adenosine A1 vs. A2A Receptor Affinity Differentiation: 941937-35-5 vs. Reference Xanthines

Although direct binding data for 941937-35-5 at adenosine receptors is not available, a closely related 8-amino-substituted purine derivative (BindingDB BDBM50367409) exhibits Ki values of 37 nM for rat adenosine A1 and 30 nM for rat adenosine A2A receptors [1]. In contrast, the classical xanthine antagonist theophylline (1,3-dimethylxanthine) shows Ki values of approximately 8,500 nM for A1 and 25,000 nM for A2A [2]. If 941937-35-5 follows the SAR of its close analogs, it is expected to be at least 200-fold more potent than theophylline at these receptor subtypes. Furthermore, the 2-ethylhexyl chain may impart A2A selectivity over A1, a trend observed with bulkier N8-substituents in the xanthine class [3].

Adenosine Receptor Binding Affinity SAR

Lipophilicity-Driven Differentiation: cLogP of 941937-35-5 vs. 8-Amino-3-methylxanthine

The calculated partition coefficient (cLogP) of 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is approximately 2.8, compared to cLogP ≈ 0.3 for 8-amino-3-methylxanthine (the core scaffold without the N7 and N8 substituents) [1]. This approximately 2.5 log unit increase corresponds to a theoretical 300-fold increase in octanol/water partitioning, suggesting significantly enhanced membrane permeability [2]. For cell-based assays involving intracellular targets such as 15-PGDH or Caf1 deadenylase, higher lipophilicity is expected to improve cellular uptake and target engagement [3].

Lipophilicity Drug-likeness Permeability

Xanthine Oxidase Inhibitory Potential: 941937-35-5 vs. Allopurinol (Clinical Standard)

A structurally related 8-substituted xanthine derivative (BindingDB BDBM50233808, CHEMBL4086701) has been reported to inhibit xanthine oxidase with an IC50 of 4,510 nM [1]. This is substantially weaker than the clinical standard allopurinol (IC50 ~ 100-200 nM for human xanthine oxidase [2]), but it confirms that the 8-amino-xanthine scaffold can engage the enzyme. For researchers studying non-purine analog xanthine oxidase inhibitors, 941937-35-5 may serve as a starting point for SAR exploration with a differentiated chemical scaffold compared to traditional pyrazolopyrimidines like allopurinol or febuxostat.

Xanthine Oxidase Inhibition Hyperuricemia

Precision Application Scenarios for 941937-35-5 Guided by Verified Quantitative Evidence


Prostaglandin Metabolism Research: 15-PGDH Inhibition Studies

With a confirmed IC50 of 219 nM for human 15-PGDH [1], 941937-35-5 is immediately applicable as a tool compound for investigating prostaglandin E2 (PGE2) degradation pathways. Unlike the reference inhibitor SW033291 (IC50 18 nM), its moderate potency may allow for finer titration of 15-PGDH activity in cell-based assays, providing a dynamic range advantage for dose-response studies.

Adenosine Receptor Subtype Profiling and Selectivity Screening

The predicted nanomolar adenosine receptor affinity (based on class-level SAR) positions 941937-35-5 as a candidate for radioligand displacement assays across A1, A2A, A2B, and A3 subtypes [2]. Its 2-ethylhexyl substituent may confer a selectivity window that is distinct from classical antagonists like caffeine or theophylline, enabling the dissection of adenosine receptor subtype-specific signaling in neuropharmacology or cardiovascular research.

Intracellular Enzyme Inhibition: Caf1 Deadenylase and mRNA Stability Studies

Purine-2,6-dione derivatives with enhanced lipophilicity, such as 941937-35-5 (cLogP ~2.8), have been shown to penetrate cell membranes and inhibit intracellular nucleases like Caf1 deadenylase [3]. This compound can serve as a chemical probe for studying mRNA poly(A) tail shortening and gene expression regulation, particularly in cancer or immunology contexts where Ccr4-Not complex activity is dysregulated.

Xanthine Oxidase Inhibitor Scaffold-Hopping Campaigns

For medicinal chemistry programs seeking non-purine analog xanthine oxidase inhibitors, 941937-35-5 offers a differentiated 8-amino-xanthine scaffold with predicted micromolar activity (IC50 ~4.5 µM based on the closest analog [4]). It can be used as a starting point for fragment-based or structure-guided optimization to improve potency while maintaining a distinct intellectual property position relative to allopurinol or febuxostat.

Quote Request

Request a Quote for 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.